![molecular formula C12H20N2O4S2 B4851980 N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide](/img/structure/B4851980.png)
N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide
Overview
Description
N-(tert-butyl)-4-[(ethylsulfonyl)amino]benzenesulfonamide, commonly known as TBAESA, is a sulfonamide compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Scientific Research Applications
TBAESA has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of TBAESA is in the field of cancer research. Studies have shown that TBAESA exhibits potent anticancer activity against various cancer cell lines, including lung cancer, breast cancer, and prostate cancer. TBAESA has been shown to induce apoptosis and inhibit the proliferation of cancer cells by targeting specific enzymes and pathways.
TBAESA has also been studied for its potential applications in the treatment of inflammatory diseases. Studies have shown that TBAESA exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. TBAESA has been shown to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
Mechanism of Action
The mechanism of action of TBAESA is not fully understood. However, studies have suggested that TBAESA exerts its anticancer and anti-inflammatory activities by targeting specific enzymes and pathways. TBAESA has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various cancer cells. TBAESA has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
TBAESA has been shown to exhibit potent biochemical and physiological effects. Studies have shown that TBAESA exhibits high selectivity towards cancer cells, with minimal toxicity towards normal cells. TBAESA has also been shown to exhibit good pharmacokinetic properties, with high bioavailability and good tissue distribution.
Advantages and Limitations for Lab Experiments
TBAESA has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent activity against cancer cells and inflammatory diseases. However, TBAESA also has some limitations. It is relatively expensive compared to other anticancer and anti-inflammatory compounds, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of TBAESA. One of the most significant future directions is the development of TBAESA-based drugs for the treatment of cancer and inflammatory diseases. Studies have shown that TBAESA exhibits potent activity against various cancer cell lines and inflammatory diseases, and it has the potential to be developed into a novel therapeutic agent.
Another future direction is the study of the mechanism of action of TBAESA. Although studies have suggested that TBAESA exerts its anticancer and anti-inflammatory activities by targeting specific enzymes and pathways, the exact mechanism of action is not fully understood. Further studies are needed to elucidate the mechanism of action of TBAESA.
Conclusion
In conclusion, TBAESA is a sulfonamide compound that has gained significant attention in the field of scientific research. It has been synthesized using various methods and has shown promising results in various applications. TBAESA exhibits potent anticancer and anti-inflammatory activities, and it has the potential to be developed into a novel therapeutic agent. Further studies are needed to elucidate the mechanism of action of TBAESA and to develop TBAESA-based drugs for the treatment of cancer and inflammatory diseases.
properties
IUPAC Name |
N-tert-butyl-4-(ethylsulfonylamino)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-5-19(15,16)13-10-6-8-11(9-7-10)20(17,18)14-12(2,3)4/h6-9,13-14H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVXMDJOOMYWPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[(ethylsulfonyl)amino]benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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